

Luteolin-3',7-di-O-glucoside chemical structure and properties

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Compound of Interest

Compound Name: Luteolin-3',7-di-O-glucoside

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Luteolin-3',7-di-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-3',7-di-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and biological activities, with a particular focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols for extraction, isolation, and biological evaluation are presented, alongside a comprehensive analysis of its modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and development of flavonoid-based therapeutics.

Chemical Structure and Properties

Luteolin-3',7-di-O-glucoside is a flavonoid derivative characterized by a C6-C3-C6 backbone structure. It consists of a luteolin aglycone to which two β -D-glucopyranose units are attached at the 3' and 7 hydroxyl positions.

Table 1: Chemical and Physical Properties of Luteolin-3',7-di-O-glucoside



Property	Value	Reference
IUPAC Name	5-hydroxy-2-[4-hydroxy-3-	
	[(2S,3R,4S,5S,6R)-3,4,5-	
	trihydroxy-6-	
	(hydroxymethyl)oxan-2-	
	yl]oxyphenyl]-7-	
	[(2S,3R,4S,5S,6R)-3,4,5-	
	trihydroxy-6-	
	(hydroxymethyl)oxan-2-	
	yl]oxychromen-4-one	_
CAS Number	52187-80-1	
Molecular Formula	C27H30O16	_
Molecular Weight	610.52 g/mol	_
Melting Point	220-250 °C (predicted)	[1]
Solubility	Poorly soluble in water.	
	Soluble in organic solvents	
	such as dimethyl sulfoxide	
	(DMSO) and	
	dimethylformamide (DMF).[2]	
	[3]	
UV-Vis λmax	Similar to Luteolin-7-O-	
	glucoside: ~254, 264	[4]
	(shoulder), 345 nm	

Table 2: Spectral Data of Luteolin-7-O-glucoside (as a reference)



Spectral Data	Chemical Shifts (δ) / Wavenumber (cm ⁻¹)	Reference
¹H NMR (DMSO-d₅)	Anomeric proton at δH 5.08 (1H, d, J=7.65)	[4]
¹³ C NMR (DMSO-d ₆)	Ketone carbonyl at δc 181.9; Olefinic carbons at δc 164.5 and 103.1; Sugar carbons: δ 99.9, 77.2, 76.4, 73.1, 69.6, and 60.6	[4][5]
IR (KBr)	Similar to luteolin, showing characteristic peaks for -OH, C=O, C=C, and C-O stretching vibrations.	[6]

Biological Activities and Signaling Pathways

Luteolin-3',7-di-O-glucoside, along with its aglycone luteolin and the mono-glucoside form, exhibits a range of biological activities, primarily centered around its antioxidant and anti-inflammatory properties.

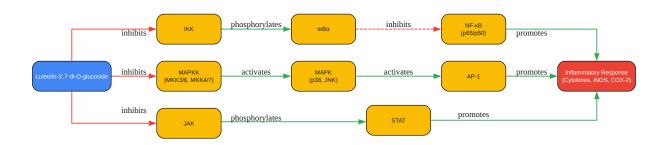
Anti-inflammatory Activity

Luteolin and its glycosides have been shown to modulate key inflammatory signaling pathways:

- NF-κB Pathway: Luteolin-7-O-glucoside has been demonstrated to impede the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.
 [7][8] This inhibition can lead to a downstream reduction in the expression of proinflammatory cytokines and enzymes.[4][7]
- MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway in inflammation. Luteolin has been shown to block the activation of JNK and p38 MAPKs.[5] Studies on Luteolin-7-O-glucoside suggest it can inhibit the phosphorylation of ERK1/2, JNK, and p38, while enhancing ERK5 phosphorylation, thereby mitigating apoptosis in cardiomyocytes.[3]



• JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is also implicated in inflammatory responses. Luteolin and its glycosides can downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α by interfering with this pathway.[4][9]



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Figure 1: Luteolin-3',7-di-O-glucoside's inhibition of inflammatory pathways.

Antioxidant Activity

The antioxidant properties of **Luteolin-3',7-di-O-glucoside** are attributed to its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms.

 Nrf2/HO-1 Pathway: Luteolin and Luteolin-7-O-glucoside have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2]



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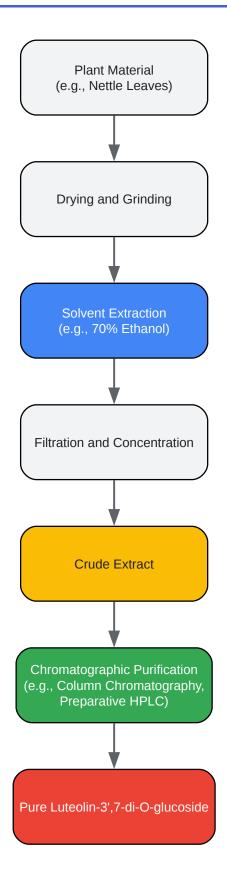


Figure 2: Activation of the Nrf2 antioxidant pathway.

Experimental Protocols Extraction and Isolation from Plant Material

The following protocol is a general guideline for the extraction and isolation of **Luteolin-3',7-di-O-glucoside** from plant sources, such as nettle leaves.[6]





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Figure 3: General workflow for extraction and isolation.



Methodology:

- Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
- Extraction: Macerate the powdered plant material with 70% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring.
- Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper.
 Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude extract.

Purification:

- Column Chromatography: Subject the crude extract to column chromatography on a silica gel column. Elute with a gradient of chloroform and methanol.
- Preparative HPLC: Further purify the fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC).

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a method to assess the anti-inflammatory activity of **Luteolin-3',7-di-O-glucoside** by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7]

Methodology:

- Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of Luteolin-3',7-di-O-glucoside for 1 hour.
- Stimulation: Stimulate the cells with LPS (1 μg/mL) for 24 hours.



- Nitric Oxide Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.
- Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Conclusion

Luteolin-3',7-di-O-glucoside is a promising natural compound with significant antiinflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways,
including NF-kB, MAPK, and Nrf2, underscores its therapeutic potential for a variety of
diseases characterized by inflammation and oxidative stress. The experimental protocols
provided in this guide offer a foundation for researchers to further investigate its mechanisms of
action and to explore its development as a novel therapeutic agent. Further research is
warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles and to establish
its safety and efficacy in preclinical and clinical settings.

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